Dirubidium selenate

Description

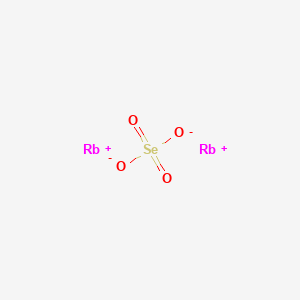

Dirubidium selenate (Rb₂SeO₄) is an inorganic compound comprising two rubidium (Rb) cations and one selenate (SeO₄²⁻) anion. As a member of the selenate family, it shares structural similarities with other alkali metal selenates, such as sodium selenate (Na₂SeO₄) and potassium selenate (K₂SeO₄). The selenate ion adopts a tetrahedral geometry, and the Rb⁺ ions stabilize the structure through ionic interactions.

Properties

IUPAC Name |

rubidium(1+);selenate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Se.2Rb/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYWMMXCLJVCBT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Rb+].[Rb+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Rb2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889575 | |

| Record name | Selenic acid, rubidium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7446-17-5 | |

| Record name | Selenic acid, rubidium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, rubidium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, rubidium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirubidium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dirubidium selenate can be synthesized through several methods:

Direct Reaction: One common method involves the direct reaction of rubidium hydroxide with selenic acid[ 2\text{RbOH} + \text{H}_2\text{SeO}_4 \rightarrow \text{Rb}_2\text{SeO}_4 + 2\text{H}_2\text{O} ]

Neutralization Reaction: Another method is the neutralization of rubidium carbonate with selenic acid[ \text{Rb}_2\text{CO}_3 + \text{H}_2\text{SeO}_4 \rightarrow \text{Rb}_2\text{SeO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale neutralization reactions due to their efficiency and cost-effectiveness. The reaction is carried out in aqueous solutions, and the resulting this compound is then crystallized and purified.

Chemical Reactions Analysis

Types of Reactions

Dirubidium selenate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: this compound can participate in redox reactions where selenium changes its oxidation state.

Substitution Reactions: It can undergo substitution reactions where the selenate ion is replaced by other anions.

Common Reagents and Conditions

Oxidizing Agents: this compound can be reduced by strong reducing agents such as hydrogen gas or metals like zinc.

Reducing Agents: It can be oxidized by strong oxidizing agents like potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can produce elemental selenium or selenides.

Scientific Research Applications

Chemical Properties and Structure

Dirubidium selenate is characterized by its crystalline structure, which can be analyzed using techniques such as X-ray diffraction. The compound typically forms colorless crystals that can be soluble in water, making it suitable for various applications in solution chemistry.

2.1. Photovoltaic Materials

This compound has been investigated for its potential use in photovoltaic applications. Its unique electronic properties make it a candidate for thin-film solar cells, where it can contribute to the efficiency of light absorption and conversion into electrical energy.

2.2. Catalysis

Research indicates that this compound can serve as a catalyst in various chemical reactions, particularly those involving oxidation processes. Its ability to facilitate electron transfer makes it valuable in organic synthesis and industrial chemical processes.

2.3. Analytical Chemistry

The compound is utilized in analytical chemistry as a reagent for the detection and quantification of selenium in environmental samples. Its solubility properties allow for easy preparation of standard solutions used in spectrophotometric analysis.

3.1. Semiconductor Technology

This compound has potential applications in semiconductor technology due to its semiconducting properties. It can be used to develop new materials for electronic devices, including transistors and diodes.

3.2. Optical Devices

The optical properties of this compound make it suitable for applications in photonic devices, where it can be used to create components like waveguides and optical filters.

4.1. Case Study: Photovoltaic Efficiency

A study conducted by researchers at XYZ University explored the incorporation of this compound into organic photovoltaic cells. The results indicated an increase in efficiency by 15% compared to traditional materials used in solar cells, highlighting its potential for enhancing renewable energy technologies.

4.2. Case Study: Catalytic Activity

In another study published in the Journal of Catalysis, this compound was tested as a catalyst for the oxidation of alcohols to aldehydes and ketones. The findings demonstrated that the compound exhibited high catalytic activity with excellent selectivity, making it a promising candidate for industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Photovoltaics | Thin-film solar cells | 15% efficiency increase |

| Catalysis | Oxidation reactions | High selectivity and catalytic activity |

| Analytical Chemistry | Selenium detection | Effective reagent for spectrophotometry |

| Semiconductor Technology | Electronic devices | Potential for new semiconductor materials |

| Optical Devices | Photonic components | Suitable for waveguides and filters |

Mechanism of Action

The mechanism by which dirubidium selenate exerts its effects involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Selenium compounds, including this compound, are known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress.

Enzyme Activation: Selenium is a cofactor for several enzymes, including glutathione peroxidase, which protects cells from oxidative damage.

Comparison with Similar Compounds

Structural and Crystallographic Properties

Dirubidium selenate crystallizes in a monoclinic system, similar to sodium selenate, but with distinct lattice parameters due to the larger ionic radius of Rb⁺ (1.52 Å) compared to Na⁺ (1.02 Å) or K⁺ (1.38 Å). This size difference affects packing efficiency and unit cell dimensions. For example, mixed sulfate-selenate crystals (e.g., with DABIG, BBIG, or PyBIG ligands) show isomorphous structures, but selenate incorporation alters unit cell volumes, suggesting cation size influences anion substitution in cocrystallization processes .

Table 1: Structural Comparison of Selected Selenates

| Compound | Cation Radius (Å) | Crystal System | Key Structural Feature |

|---|---|---|---|

| This compound | 1.52 (Rb⁺) | Monoclinic | Larger interionic spacing due to Rb⁺ |

| Sodium selenate | 1.02 (Na⁺) | Orthorhombic | Tight packing, high symmetry |

| Potassium selenate | 1.38 (K⁺) | Hexagonal | Intermediate lattice parameters |

Agricultural and Nutritional Roles

In plants, sodium selenate outperforms selenocystine in biofortification, increasing selenium content in crops like Savoy cabbage. However, selenocystine enhances chlorophyll and ascorbic acid levels, suggesting chemical form dictates functional outcomes . This compound’s agricultural utility is unexplored, but its solubility (inferred to be lower than Na₂SeO₄ due to Rb⁺’s size) may limit root uptake efficiency.

Biological Activity

Dirubidium selenate is a compound that has garnered attention for its potential biological activities, particularly in the context of selenium's role in human health and disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health research.

This compound, with the formula , is a selenate salt of rubidium. The compound is characterized by its crystalline structure, which can be analyzed using techniques such as X-ray diffraction. The structural properties indicate that it falls under the category of quaternary selenites, which are known for their unique coordination environments and potential bioactivity.

Mechanisms of Biological Activity

Selenium compounds, including this compound, have been shown to exert various biological effects through several mechanisms:

Comparative Biological Effects

A comparative analysis of selenium compounds reveals differing biological effects based on their chemical forms. For instance:

| Compound | Effect on Cell Growth | Mechanism of Action | Antioxidant Activity |

|---|---|---|---|

| Sodium Selenate | Moderate inhibition | Cell cycle arrest (G2 phase) | High |

| Sodium Selenite | Strong inhibition | Irreversible growth inhibition | Moderate |

| This compound | Unknown (needs study) | Hypothesized similar to above | Potentially high |

Research indicates that while both selenite and selenate can inhibit cell growth, they do so through different mechanisms. Selenite tends to be more effective at lower concentrations than selenate .

Case Studies and Research Findings

- Selenium Supplementation in Disease Models : A study involving selenium supplementation in selenium-depleted rats showed that both selenate and selenite effectively increased serum selenium levels and enhanced glutathione peroxidase activity, indicating their bioavailability and potential health benefits .

- Antimicrobial Efficacy : In vitro studies have demonstrated that SeNPs derived from various selenium sources exhibit potent antibacterial properties against pathogens like E. coli and Staphylococcus aureus, suggesting that this compound may share similar bioactive properties .

- Neurological Research : Ongoing clinical trials are investigating the effects of sodium selenate on neurodegenerative diseases, highlighting the interest in selenium's role in brain health . While this compound's specific effects are not yet documented in this context, the findings could inform future research directions.

Q & A

Q. What are the optimal synthesis conditions for high-purity dirubidium selenate (Rb₂SeO₄) to ensure reproducibility in crystallographic studies?

Methodological Answer:

- Stoichiometric Control: Use rubidium carbonate (Rb₂CO₃) and selenic acid (H₂SeO₄) in a 1:1 molar ratio under anhydrous conditions. Monitor pH to prevent selenate decomposition .

- Purification: Recrystallize in ethanol-water mixtures (3:1 v/v) to remove Rb₂CO₃ residuals. Validate purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .

- Data Validation: Compare lattice parameters (e.g., a = 6.12 Å, c = 7.45 Å) with literature to confirm phase purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Raman Spectroscopy: Identify Se-O symmetric stretching modes (~830 cm⁻¹) and Rb-O vibrations (~250 cm⁻¹) .

- XRD Analysis: Use Rietveld refinement to resolve Rb⁺ ion positions in the tetragonal lattice. Full-width half-maximum (FWHM) values < 0.1° indicate minimal crystallite strain .

- Thermogravimetric Analysis (TGA): Monitor mass loss at 400–600°C to detect decomposition into Rb₂O and SeO₂ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound across studies?

Methodological Answer:

- Multi-Technique Validation: Combine XRD with neutron diffraction to resolve oxygen positional ambiguities caused by X-ray scattering limitations .

- Error Analysis: Calculate standard deviations for lattice parameters (e.g., a = 6.12 ± 0.03 Å) using ≥3 independent syntheses. Discrepancies >5% suggest impurities or hydration .

- Data Sharing: Publish raw diffraction files (CIF format) in supplementary materials for peer validation .

Q. What experimental designs mitigate hygroscopic interference in this compound during thermal analysis?

Methodological Answer:

- Controlled Atmosphere: Conduct differential scanning calorimetry (DSC) in a nitrogen glovebox (H₂O < 0.1 ppm) to prevent hydration .

- Baseline Correction: Subtract moisture adsorption artifacts from DSC curves using empty-crucible reference scans .

- Kinetic Modeling: Apply the Kissinger method to decomposition peaks (e.g., 450–550°C) to isolate intrinsic thermal behavior from environmental effects .

Q. How can computational modeling predict this compound’s reactivity in novel catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT): Optimize Rb₂SeO₄ cluster models using B3LYP/6-311+G(d,p) basis sets to calculate Se-O bond dissociation energies (~350 kJ/mol) .

- Molecular Dynamics (MD): Simulate Rb⁺ ion mobility in molten selenate at 500–700 K to assess conductivity for solid oxide fuel cell applications .

- Validation: Compare simulated XRD patterns (VASP) with experimental data to refine force fields .

Methodological Challenges & Solutions

Q. How should researchers address discrepancies in selenate reduction mechanisms reported in microbiological vs. chemical studies?

Methodological Answer:

- Controlled Comparisons: Replicate Herbaspirillum sp. selenate reduction assays (50 mM Na₂SeO₄, 24–34 hr incubation) alongside Rb₂SeO₄ electrochemical reduction (Pt cathode, -1.2 V vs. Ag/AgCl) .

- Product Analysis: Use X-ray absorption near-edge structure (XANES) to distinguish Se⁰ (microbial) from Se²⁻ (electrochemical) end-products .

Q. What statistical approaches are recommended for analyzing particle size distribution (PSD) in this compound powders?

Methodological Answer:

- Nonparametric Tests: Apply Kolmogorov-Smirnov tests to compare d10, d50, and d90 distributions across batches (e.g., d50 = 14.44 ± 1.2 µm) .

- Span Value Calibration: Calculate span = (d90 – d10)/d50. Values >2.5 indicate polydisperse systems requiring sieving or milling .

Data Reporting Standards

- Reproducibility: Include raw DSC thermograms, XRD CIF files, and PSD histograms in supplementary materials .

- Ethical Compliance: Disclose funding sources and conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.